17-(2-chlorobenzyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Description
Synthesis Analysis
The synthesis of similar macrocyclic compounds often involves the formation of tetra-aza macrocycles and their derivatives, showcasing methodologies that might be applicable to our compound of interest. For instance, the synthesis of pyridine-containing tetra-aza macrocycles and their metal complexes demonstrates a method for constructing complex cyclic structures, potentially relevant to the synthesis of our target compound (Alcock et al., 1987).
Molecular Structure Analysis
Understanding the molecular structure of macrocyclic compounds like ours involves examining X-ray crystallography data and computational modeling. Studies such as the X-ray structure determinations of hydrochlorides of similar macrocyclic compounds provide insights into protonation states and macrocyclic hole differences, which are crucial for comprehending the molecular structure of our target compound (Lodeiro et al., 2000).
Chemical Reactions and Properties
The chemical reactivity and properties of macrocyclic compounds can be investigated through their interactions with various reagents and conditions. For example, studies on the reactivity of azabicyclohexane derivatives towards different alcohols or thiols highlight the versatility and reactivity of the macrocyclic frameworks (Katagiri et al., 1985).
Physical Properties Analysis
The physical properties of macrocyclic compounds, including solubility, melting points, and crystallinity, play a significant role in their characterization and application. Investigations into the structure and photochemistry of related diazodicarbonyl compounds provide valuable data on the ground-state conformation and photolytic behavior, which are essential for understanding the physical properties of our compound of interest (Bogdanova et al., 2005).
properties
IUPAC Name |
17-[(2-chlorophenyl)methyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO2/c26-19-12-6-1-7-14(19)13-27-24(28)22-20-15-8-2-3-9-16(15)21(23(22)25(27)29)18-11-5-4-10-17(18)20/h1-12,20-23H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYZSEWCIAOYNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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